![molecular formula C21H17N5O B608364 6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one CAS No. 1695533-89-1](/img/structure/B608364.png)

6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one

説明

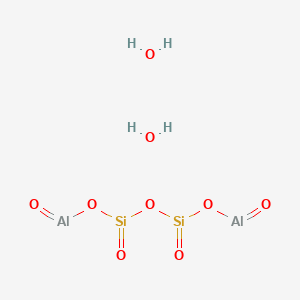

The compound “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. Attached to this core are a benzyl group at the 6-position and a pyridin-4-yl group at the 3-position .Chemical Reactions Analysis

Quinazolines, in general, can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” can undergo would depend on the reaction conditions and the specific reagents used.科学的研究の応用

Cancer Research: ERK Inhibition

KO-947 is known for its potent anti-proliferative activity across a broad panel of tumor cell lines with mutations in BRAF, NRAS, or KRAS . It demonstrates prolonged pathway inhibition, both in vitro and in vivo, making it a significant compound in cancer research, especially for tumors exhibiting dysregulation of MAPK pathway signaling .

Kinase Selectivity Profiling

Biochemical assays have shown that KO-947 is a 10nM inhibitor of ERK with at least 50-fold selectivity against a panel of 450 kinases. This high degree of selectivity is crucial for targeted cancer therapies to minimize off-target effects .

Drug Formulation Development

KO-947 has undergone formulation development for injectable drug products. Key parameters such as drug concentration, buffer, pH, complexing agent, and tonicity modifying agent were evaluated to focus on solubility and chemical stability, which are essential for the development of safe and effective drug formulations .

将来の方向性

The study of quinazoline derivatives is a vibrant field of research due to their diverse biological activities . Future research on “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.

作用機序

KO-947, also known as “6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one” or “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one”, is a potent and selective inhibitor of ERK1/2 kinases . This compound has shown promising results in preclinical studies for the treatment of tumors with dysregulation of the MAPK pathway .

Target of Action

KO-947 primarily targets the ERK1/2 kinases, which are the final node in the MAPK signaling pathway . These kinases play a crucial role in cellular proliferation and survival .

Mode of Action

KO-947 inhibits ERK1/2 kinases, blocking ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS, or KRAS . The compound demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .

Biochemical Pathways

KO-947 affects the MAPK/ERK pathway, a major driver of malignant progression, particularly in cancers arising from mutations in RAS, BRAF, and NF1 . By inhibiting ERK1/2 kinases, KO-947 blocks the signaling and proliferation of tumor cells exhibiting dysregulation of this pathway .

Pharmacokinetics

These properties allow for optimal antitumor activity with intermittent dosing, suggesting a potential therapeutic window with flexible administration .

Result of Action

KO-947 profoundly suppresses ERK signaling for up to five days after a single dose and induces regressions in RAS- and RAF-mutant melanoma, NSCLC, and pancreatic cancer models . It also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .

Action Environment

The environment can influence the action, efficacy, and stability of KO-947. For instance, an unexpected stability issue was encountered during the formulation development of KO-947 injectable drug products due to the heterogeneous liquid freezing process of the formulated solution at −20°C . This issue was overcome by designing a lyophilized product .

特性

IUPAC Name |

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIUJYZERXVGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(propan-2-yl)-N-(pyridin-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608285.png)

![(4-Nitrophenyl) 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B608286.png)

![N,N'-[2-(2-Oxopropyl)naphthalene-1,4-Diyl]bis(4-Ethoxybenzenesulfonamide)](/img/structure/B608290.png)

![N-[4-(6,7-dimethoxycinnolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608293.png)

![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)

![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)